1-[(Ethylimino)phenylmethyl]cyclopentanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(Ethylimino)phenylmethyl]cyclopentanol is an organic compound with the molecular formula C14H19NO It is a cyclopentanol derivative, characterized by the presence of an ethylimino group attached to a phenylmethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[(Ethylimino)phenylmethyl]cyclopentanol can be synthesized through several methods. One common approach involves the reaction of cyclopentanone with an appropriate ethylimino compound under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure optimal yield and purity .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using advanced chemical reactors. The process may include steps such as distillation, crystallization, and purification to achieve the desired product quality. The use of automated systems and precise control of reaction parameters are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions: 1-[(Ethylimino)phenylmethyl]cyclopentanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohol derivatives.
Substitution: The ethylimino group can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopentanone derivatives, while reduction can produce various alcohols .
Scientific Research Applications
1-[(Ethylimino)phenylmethyl]cyclopentanol has diverse applications in scientific research, including:
Chemistry: It serves as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme activities and metabolic pathways.
Medicine: Research explores its potential as a pharmaceutical intermediate for developing new drugs.
Industry: It finds applications in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(Ethylimino)phenylmethyl]cyclopentanol involves its interaction with specific molecular targets. The ethylimino group can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The compound’s effects on cellular pathways depend on its structural features and the nature of its interactions with biological molecules .
Comparison with Similar Compounds
Cyclopentanol: A simpler analog with a hydroxyl group attached to a cyclopentane ring.
Phenylmethylcyclopentanol: Similar structure but lacks the ethylimino group.
Ethylimino derivatives: Compounds with similar ethylimino groups but different core structures.
Uniqueness: 1-[(Ethylimino)phenylmethyl]cyclopentanol stands out due to its unique combination of a cyclopentanol core with an ethylimino-phenylmethyl moiety. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
Molecular Formula |
C14H19NO |
---|---|
Molecular Weight |
217.31 g/mol |
IUPAC Name |
1-(N-ethyl-C-phenylcarbonimidoyl)cyclopentan-1-ol |
InChI |
InChI=1S/C14H19NO/c1-2-15-13(12-8-4-3-5-9-12)14(16)10-6-7-11-14/h3-5,8-9,16H,2,6-7,10-11H2,1H3 |
InChI Key |
VVGRYVUSBGHPQR-UHFFFAOYSA-N |
Canonical SMILES |
CCN=C(C1=CC=CC=C1)C2(CCCC2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.